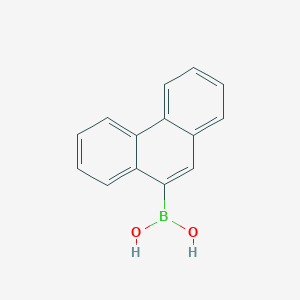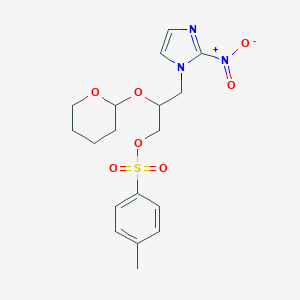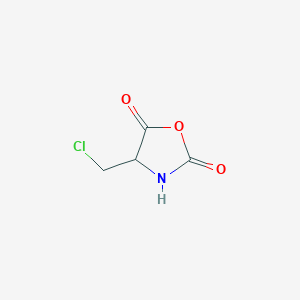
4-(Chloromethyl)-2,5-oxazolidinedione
描述
4-(Chloromethyl)-2,5-oxazolidinedione is a heterocyclic organic compound featuring a five-membered ring structure with an oxazolidinedione core and a chloromethyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,5-oxazolidinedione typically involves the chloromethylation of 2,5-oxazolidinedione. One common method includes the reaction of 2,5-oxazolidinedione with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide . The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .
化学反应分析
Types of Reactions: 4-(Chloromethyl)-2,5-oxazolidinedione undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as amines, thioethers, or ethers can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields alcohols or other reduced forms of the compound.
科学研究应用
4-(Chloromethyl)-2,5-oxazolidinedione has several applications in scientific research:
作用机制
The mechanism of action of 4-(Chloromethyl)-2,5-oxazolidinedione involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity . This property makes it a valuable tool in biochemical research for studying enzyme functions and developing enzyme inhibitors .
相似化合物的比较
4-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group but differs in the core structure.
2-Chloromethyl-4(3H)-quinazolinone: Shares the chloromethyl group but has a different heterocyclic core.
Chloromethyl methyl ether: Used as a chloromethylating agent but is not structurally similar.
Uniqueness: 4-(Chloromethyl)-2,5-oxazolidinedione is unique due to its oxazolidinedione core, which imparts distinct chemical reactivity and biological activity.
属性
IUPAC Name |
4-(chloromethyl)-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3/c5-1-2-3(7)9-4(8)6-2/h2H,1H2,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQADUBZEIRDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)OC(=O)N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617761 | |
| Record name | 4-(Chloromethyl)-1,3-oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3981-41-7 | |
| Record name | 4-(Chloromethyl)-1,3-oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


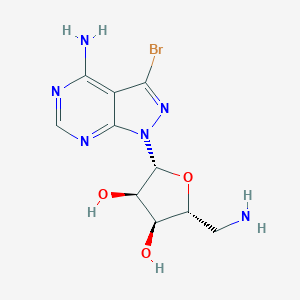
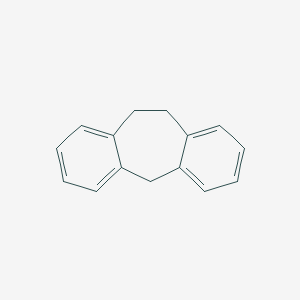
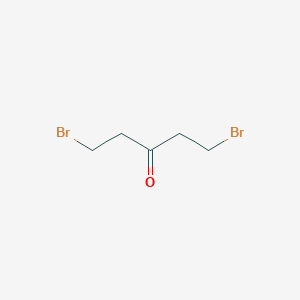
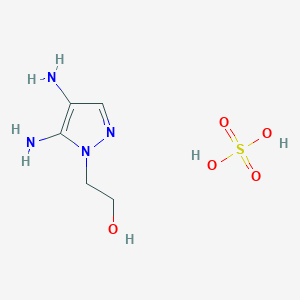
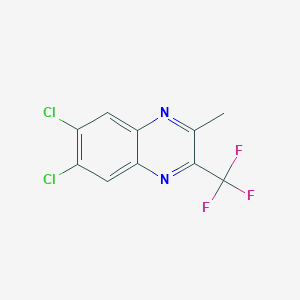
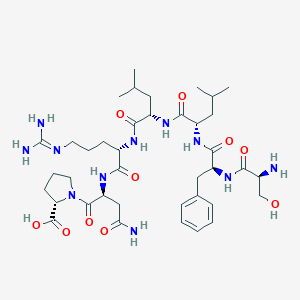
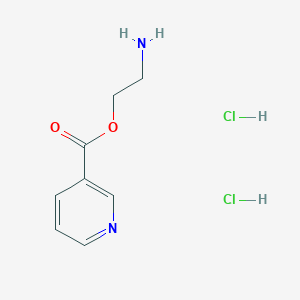
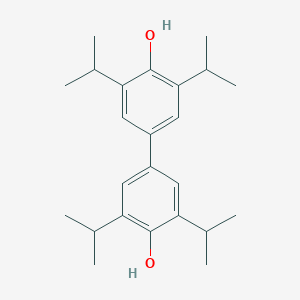
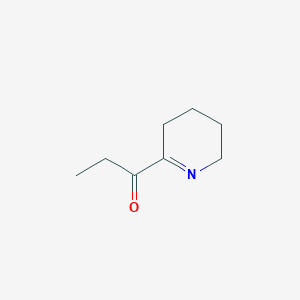
![[2-[(2-fluoro-3-hydroxytetradecanoyl)amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] 3-hydroxytetradecanoate](/img/structure/B130623.png)
